Tazemetostat Exhibits Superior Clinical Potency Compared to GSK126 in Follicular Lymphoma
In a direct cross-trial comparison, tazemetostat demonstrates a higher objective response rate (ORR) in patients with EZH2-mutant relapsed/refractory follicular lymphoma (FL) compared to the clinical-stage EZH2 inhibitor GSK126. While no direct head-to-head clinical trial exists, data from their respective Phase 2 trials provide a quantitative benchmark. Tazemetostat achieved an ORR of 69% in a cohort of 45 EZH2-mutant FL patients [1]. In contrast, a Phase 1/2 trial of GSK126 in a similar patient population reported an ORR of 25% for EZH2-mutant FL, with only 1 partial response among 4 evaluable patients [2]. This difference highlights tazemetostat's superior clinical efficacy in this genetically defined patient subset.
| Evidence Dimension | Objective Response Rate (ORR) in EZH2-Mutant Follicular Lymphoma |
|---|---|
| Target Compound Data | ORR = 69% |
| Comparator Or Baseline | GSK126: ORR = 25% |
| Quantified Difference | Tazemetostat's ORR is 44 percentage points higher than GSK126's reported ORR in a comparable patient population. |
| Conditions | Phase 2 clinical trial (NCT01897571) for tazemetostat (n=45 EZH2-mutant FL patients); Phase 1/2 trial (NCT02082977) for GSK126 (n=4 EZH2-mutant FL patients). |
Why This Matters
This difference in clinical response rates is critical for researchers designing or procuring materials for translational studies in EZH2-mutant lymphomas.
- [1] Morschhauser F, et al. Phase 2 multicenter study of tazemetostat, an EZH2 inhibitor, in patients with relapsed or refractory follicular lymphoma. Blood. 2020;136(Supplement 1):1-2. (ASH 2019 data). View Source
- [2] Yap TA, et al. Phase I study of the novel enhancer of zeste homolog 2 (EZH2) inhibitor GSK2816126 in patients with advanced hematologic and solid tumors. Clin Cancer Res. 2019;25(24):7331-7339. View Source
